6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde is a heterocyclic compound that features a pyrazine ring substituted with a chloro group, a dimethylamino group, a morpholinyl group, and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Substitution with the dimethylamino group: This step often involves nucleophilic substitution reactions using dimethylamine.
Attachment of the morpholinyl group: This can be done through nucleophilic substitution or addition reactions.
Introduction of the aldehyde group: This is typically achieved through formylation reactions using reagents like formic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alcohols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carboxylic acid.
Reduction: 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-thiol: Similar structure but with a thiol group instead of an aldehyde.
Uniqueness
6-Chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry for the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C11H15ClN4O2 |
---|---|
Molekulargewicht |
270.71 g/mol |
IUPAC-Name |
6-chloro-5-(dimethylamino)-3-morpholin-4-ylpyrazine-2-carbaldehyde |
InChI |
InChI=1S/C11H15ClN4O2/c1-15(2)11-9(12)13-8(7-17)10(14-11)16-3-5-18-6-4-16/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
VEBFMRBBQNNVFV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=C(N=C1Cl)C=O)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.